Methyl (2-chloro-5-nitrophenoxy)acetate
Description
Methyl (2-chloro-5-nitrophenoxy)acetate (CAS: 832741-27-2) is an aromatic ester with the molecular formula C₁₃H₁₀ClNO₆ and a molecular weight of 311.68 g/mol . Its structure comprises a phenyl ring substituted with a chlorine atom at position 2 and a nitro group at position 5, linked via an ether oxygen to a methyl acetate moiety. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups significantly influence the compound’s electronic properties, making it a reactive intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
methyl 2-(2-chloro-5-nitrophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-9(12)5-16-8-4-6(11(13)14)2-3-7(8)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTQBTSULLRHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2-chloro-5-nitrophenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 2-chloro-5-nitrophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity reagents and optimized reaction parameters ensures the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-chloro-5-nitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyacetates with various functional groups.
Reduction: Methyl (2-chloro-5-aminophenoxy)acetate.
Hydrolysis: 2-chloro-5-nitrophenoxyacetic acid.
Scientific Research Applications
Methyl (2-chloro-5-nitrophenoxy)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for potential pharmacological activities.
Agricultural Chemistry: It is used in the development of agrochemicals, such as herbicides and pesticides.
Material Science: The compound is explored for its potential use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl (2-chloro-5-nitrophenoxy)acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the ester group can be hydrolyzed to release active metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Impact of Functional Groups and Substituents
Ester vs. Carboxylic Acid Derivatives
The substitution of the ester group (as in the target compound) for a carboxylic acid (e.g., 2-(2-chloro-5-nitrophenyl)acetic acid) markedly alters physicochemical properties. Esters exhibit lower polarity and higher lipophilicity, enhancing membrane permeability in biological systems, whereas carboxylic acids are more water-soluble due to ionization . Hydrolysis stability is another critical distinction; esters are prone to enzymatic or alkaline hydrolysis, unlike their acid counterparts.
Substituent Position and Electronic Effects
- Chloro and Nitro Groups: The -Cl and -NO₂ groups at positions 2 and 5 create a strong electron-deficient aromatic ring, directing electrophilic substitution reactions to the para position relative to the nitro group. This contrasts with analogs like Methyl 2-(4-methoxy-3-nitrophenyl)acetate, where the electron-donating methoxy (-OCH₃) group at C4 moderates ring reactivity .
Heterocyclic Modifications
The furan-containing derivative (Methyl 5-((2-chloro-5-nitrophenoxy)methyl)furan-2-carboxylate) introduces a planar heterocyclic ring, which may enhance π-π stacking interactions in crystal lattices or biological targets. This structural feature could also increase metabolic stability compared to purely aliphatic esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
